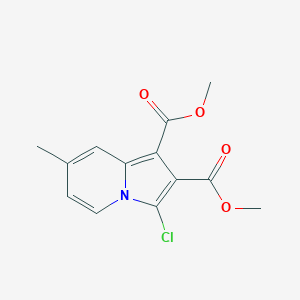
9-ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazoles and their derivatives are known for their wide range of applications in materials science, organic electronics, and as intermediates in organic synthesis.
Synthesis Analysis
- The synthesis of carbazole derivatives often involves controlled radical polymerization, as demonstrated in the synthesis of polymers containing 9-(4-Vinylbenzyl)-9H-carbazole (VBK) for applications in fluorescent, thermoresponsive materials (Lessard, Ling, & Maríc, 2012).
- Another approach involves the formation of charge-transfer complexes of carbazole derivatives with electron acceptors, as explored in the synthesis and characterization of various 9-carbazolyl derivatives (Özgün, Asker, & Zeybek, 2017).
Molecular Structure Analysis
- The structural analysis of carbazole derivatives like 9-ethyl-3-nitrocarbazole has been conducted using techniques like X-ray crystallography, providing insights into their molecular conformation and spatial arrangement (Chen, Masnovi, Baker, Krafcik, & Towns, 1992).
Chemical Reactions and Properties
- Carbazole derivatives participate in various chemical reactions, including electrophilic aromatic substitution, demonstrating their reactivity and potential for further chemical modifications (Lee & Kohn, 1988).
Physical Properties Analysis
- The physical properties of carbazole derivatives, like their solubility and glass transition temperatures, can be tailored through copolymerization with other monomers. This is crucial for their application in materials science (Haque, Uryu, & Ohkawa, 1987).
Chemical Properties Analysis
- The electronic properties of carbazole derivatives, such as their charge-transfer complexations and electrochemical behavior, are significant for their use in electronics and sensing applications. These properties are influenced by various structural modifications and the introduction of different functional groups (Asker & Masnovi, 2009).
Aplicaciones Científicas De Investigación
Fluorescent and Thermoresponsive Polymers
9-(4-Vinylbenzyl)-9H-carbazole derivatives have been investigated for their role in the synthesis of fluorescent, thermoresponsive polymers. These polymers exhibit tunable lower critical solution temperatures and are potentially useful for various applications, including sensors and responsive materials. The study conducted by Lessard, Ling, and Maríc (2012) demonstrates the controlled synthesis of these polymers through nitroxide mediated polymerization, highlighting their significant potential in smart materials development (Lessard et al., 2012).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups to polycarbazole derivatives, including the nitro group, significantly affects their electrochemical and electrochromic properties. Hu et al. (2013) synthesized novel donor–acceptor type monomers and characterized their polymers, which show promise for applications in electrochromic devices and sensors due to their well-defined redox processes and color-changing abilities upon oxidation and reduction (Hu et al., 2013).
Nitration and Molecular Structure
Nitration processes in the carbazole series have been extensively studied to understand their effects on molecular structure and properties. Kyzioł and Daszkiewicz (1984) explored the nitration of various carbazole derivatives, including the mechanisms and product distributions, which are crucial for the synthesis of nitro-substituted carbazoles with specific configurations and properties (Kyzioł & Daszkiewicz, 1984).
Mechanochromism and Aggregation-Induced Emission
Nitrophenyl substituted carbazole derivatives exhibit unique photophysical properties, such as aggregation-induced emission and mechanochromism. Hu et al. (2018) synthesized a series of these derivatives, demonstrating their potential as materials for sensing, imaging, and optoelectronic devices due to their bright luminescence and color-changing abilities under mechanical stress (Hu et al., 2018).
Biological Activities
Carbazole derivatives, including those with nitro substituents, have been explored for their biological activities. Alsharif et al. (2018) investigated the antibacterial properties of a synthesized compound, revealing its efficacy against various bacterial strains. This study underscores the potential of carbazole derivatives in developing new antimicrobial agents (Alsharif et al., 2018).
Direcciones Futuras
The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
Propiedades
IUPAC Name |
9-ethyl-6-nitro-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-15-12-7-6-9(16(18)19)8-11(12)10-4-3-5-13(17)14(10)15/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLATZFKTTPPDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)
![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)
![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)
![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)
![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)
![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)